molecular formula C38H43N2NaO12 B1406615 Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate CAS No. 85409-48-9

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate

Cat. No.: B1406615
CAS No.: 85409-48-9
M. Wt: 742.7 g/mol
InChI Key: MXUYBRLIRUUWCC-UHFFFAOYSA-M
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Description

This sodium salt is a highly complex polycyclic organic compound featuring:

  • Benzofuran and phenyl moieties with hydroxyl (-OH) and methyl (-CH₃) substituents.
  • Carboxymethylamino groups (-N(CH₂COOH)₂), which confer chelation properties.
  • Isopropyl (-CH(CH₃)₂) groups enhancing steric bulk and hydrophobicity.
  • A sodium counterion, improving aqueous solubility.

Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., azo dye synthesis in ) . Crystallographic data for such complex molecules are often resolved using software like SHELX .

Properties

IUPAC Name

sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N2O12.Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUYBRLIRUUWCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)O)CC(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N2NaO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85409-48-9
Record name Disodium N,N'-[bis[[6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene]methylene](3-oxo-1(3H)-isobenzofuranylidene)]bis[N-(carboxymethyl)aminoacetate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate is a complex organic compound with significant biological activity, particularly in the fields of biochemistry and medicine. This article explores its synthesis, chemical behavior, biological applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C32H32N2NaO12
Molecular Weight : 659.6 g/mol
IUPAC Name : Sodium; 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate

This compound is a derivative of o-Cresolphthalein, which is known for its application as a pH indicator and in colorimetric assays for calcium detection in biological samples.

Synthesis and Reaction Mechanisms

The synthesis of Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate typically involves the reaction of o-Cresolphthalein with iminodiacetic acid derivatives under alkaline conditions. The reaction parameters are crucial for achieving high purity and stability of the final product.

Common Reactions

The compound undergoes various reactions, including:

  • Complexation : It forms stable complexes with metal ions, particularly calcium, which is significant for its role in colorimetric assays.

Reaction Conditions

The complexation reaction with calcium ions is typically performed at a pH of around 10.6, using reagents such as ethanolamine and 8-hydroxyquinoline.

Calcium Detection

One of the primary biological applications of this compound is in the colorimetric determination of calcium levels in serum and other biological fluids. This method is essential for diagnosing various medical conditions related to calcium metabolism.

Medicinal Uses

Research indicates that Sodium;2-...amino]acetate is used in diagnostic assays to measure calcium concentrations in human serum and urine, highlighting its importance in clinical biochemistry .

Case Studies and Research Findings

  • Calcium Assay Development : A study demonstrated the effectiveness of this compound in developing a sensitive assay for calcium detection in clinical samples. The assay showed high specificity and sensitivity, making it suitable for routine laboratory use.
  • Metal Ion Complexation : Research has shown that this compound can effectively complex with various metal ions, which can be utilized in developing new analytical methods for detecting trace metals in biological samples.

Comparison with Similar Compounds

Sodium Salts with Chelating Functional Groups

Compound Name Key Features Chelation Properties Applications Reference
Target Compound Benzofuran core, carboxymethylamino groups, isopropyl substituents High (multiple -N(CH₂COOH)₂) Hypothetical: Metal chelation N/A
Sodium bis[3-[[5-[(2-chloro-4-nitrophenyl)azo]-2-hydroxybenzylidene]amino]-4-hydroxybenze] () Azo linkage, sulfonate groups Moderate (sulfonate, -NH) Dyes, pigments
Sodium aminosalicylate dihydrate () Aminophenol, carboxylate Moderate (-NH₂, -COOH) Antibacterial agents

Key Observations :

  • The target compound’s carboxymethylamino groups provide stronger metal-binding affinity than sulfonates or simple carboxylates in –6 .
  • Its benzofuran core distinguishes it from azo dyes () but aligns with bioactive benzimidazole derivatives () .

Aromatic Sodium Salts with Sulfonamide/Sulfonate Groups

Compound Name Solubility (Water) Thermal Stability (mp) Functional Groups Reference
Target Compound High (sodium salt) Not reported -SO₃Na (inferred), -OH, -N(CH₂COOH)₂ N/A
2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives () Moderate 274–288°C -SO₂NH₂, -C≡N, -CONH
{4-[5-Methoxy-2-(...)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt () High Not reported -SO₃Na, -OCH₃, benzimidazole

Key Observations :

  • The target compound’s solubility is likely comparable to benzimidazole sulfonates () due to the sodium ion and polar groups .
  • Thermal stability may exceed that of cyanoacetamide derivatives () due to rigid benzofuran rings .

Polycyclic Compounds with Heteroatoms

Compound Name Core Structure Bioactivity Reference
Target Compound Benzofuran, phenyl Hypothetical: Antioxidant, enzyme inhibition N/A
5-Hydroxycoumarin () Coumarin Anticoagulant, fluorescent probes
Methyl 4-amino-2-hydroxybenzoate () Aminosalicylate Antimicrobial, anti-inflammatory

Key Observations :

  • The benzofuran moiety in the target compound may confer radical-scavenging activity , akin to coumarins () .
  • Its hydroxyl and carboxymethylamino groups could mimic the anti-inflammatory properties of aminosalicylates () .

Research Findings and Hypotheses

  • Synthesis Challenges : The compound’s complexity likely requires iterative coupling steps, similar to azo dye synthesis () or benzimidazole sulfonation () .
  • Crystallography : Tools like SHELX () or ORTEP-3 () would be critical for resolving its 3D structure .
  • Stability : The sodium salt form and aromatic rings suggest stability under physiological conditions, comparable to pharmaceutical salts in .

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